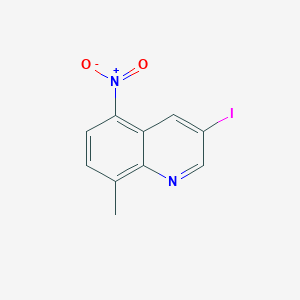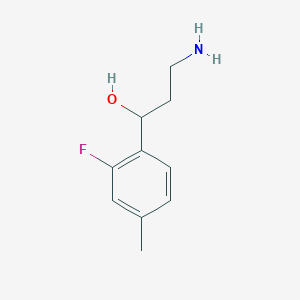
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-ethylphenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of (1R)-1-(4-ethylphenyl)ethan-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Another approach involves the reduction of (1R)-2-chloro-1-(4-ethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method provides a straightforward route to obtain the desired compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired production scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1R)-2-chloro-1-(4-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1R)-2-chloro-1-(4-ethylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether (Et2O).
Substitution: Sodium hydroxide (NaOH) in water (H2O) or primary amines in ethanol (EtOH).
Major Products Formed
Oxidation: (1R)-2-chloro-1-(4-ethylphenyl)ethanone.
Reduction: (1R)-2-chloro-1-(4-ethylphenyl)ethane.
Substitution: Corresponding alcohols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-isopropylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-tert-butylphenyl)ethan-1-ol
Uniqueness
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
JHWPYELOOGZUDV-JTQLQIEISA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)[C@H](CCl)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Thiophen-2-yl)furan-2-yl]acetic acid](/img/structure/B13169206.png)
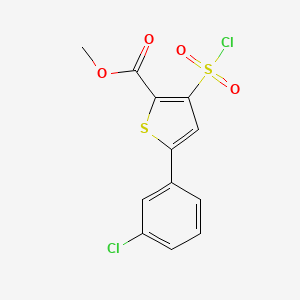
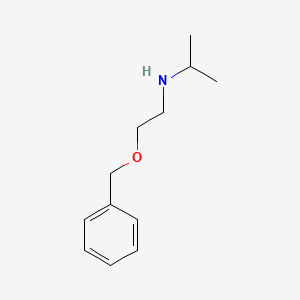

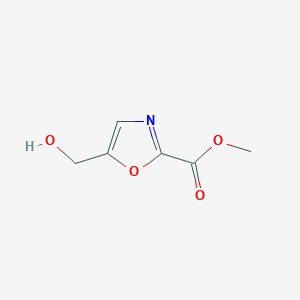
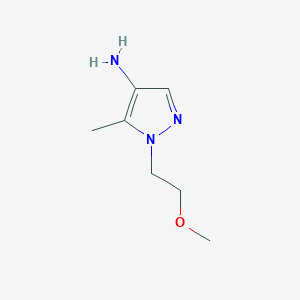
![1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13169231.png)
![tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B13169236.png)
![2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13169237.png)
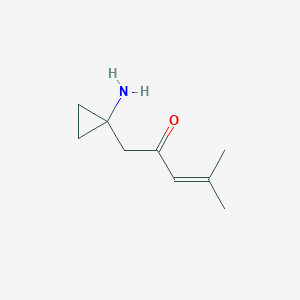

![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
